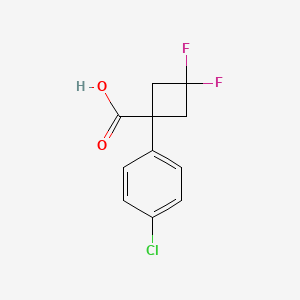
1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDC is a cyclobutane carboxylic acid derivative that has been synthesized and studied for its potential use as a pharmaceutical intermediate. It has been found to possess a range of interesting biological properties, including antiviral, antitumor, and anti-inflammatory effects. Due to its unique structure, CDC has attracted significant attention from researchers in various scientific fields.
Aplicaciones Científicas De Investigación
Photochemical Reactivity
Research by Brune et al. (1994) investigated the photochemical reactivity of chloro-substituted carboxylic acids, including those structurally related to 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid. Their study focused on how these compounds behave when exposed to light, particularly looking at the stereospecific cycloaddition to the substituted cyclobutane system, which is a key characteristic of this class of chemicals (Brune et al., 1994).
Synthesis and Molecular Transformation
The work of Schmitz et al. (1985) involved the synthesis and transformation of cyclopropene carboxylic acid, which is relevant to understanding the chemical pathways and synthesis techniques applicable to 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid (Schmitz et al., 1985).
Application in PET Imaging
Research by Shoup and Goodman (1999) explored the use of fluorine-18 labeled analogues of cyclobutane carboxylic acid, like 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, for positron emission tomography (PET). These compounds demonstrate potential for tumor imaging, highlighting an important application in medical diagnostics (Shoup & Goodman, 1999).
Fluorinated Analogue Synthesis
Mykhailiuk et al. (2010) synthesized a fluorinated analogue of 1-aminocyclobutane-1-carboxylate, which is closely related to 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid. Their work contributes to the understanding of how to introduce fluorine atoms into the cyclobutane carboxylic acid structure (Mykhailiuk et al., 2010).
Development of Polymer Materials
Wong et al. (2004) researched the synthesis of novel ester-containing aryl trifluorovinyl ether monomers, leading to the development of perfluorocyclobutane aromatic ether polymers. These polymers, which incorporate structures akin to 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, show promise for use in low optical loss waveguide applications, indicating their potential in the field of materials science (Wong et al., 2004).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2O2/c12-8-3-1-7(2-4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBZUXLWQXSUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |
CAS RN |
1190643-85-6 |
Source


|
| Record name | 1-(4-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465568.png)
![[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2465570.png)
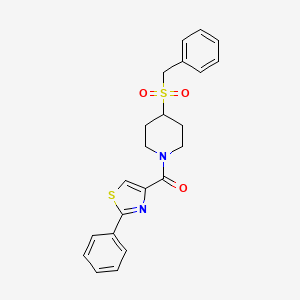
![5-methyl-7-(pyridin-3-yl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2465573.png)
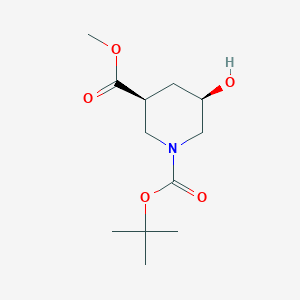
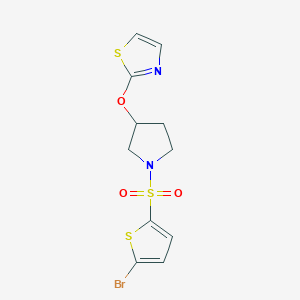
![Ethyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2465579.png)
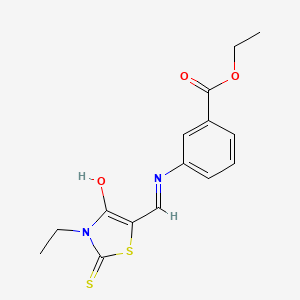
![2-(2-fluorophenoxy)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2465583.png)
![tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2465584.png)
![[14-Methyl-5-(3-methylphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2465585.png)
